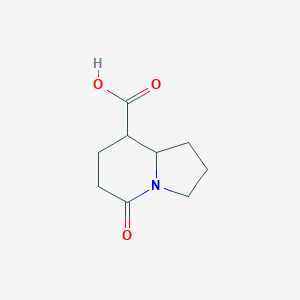

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

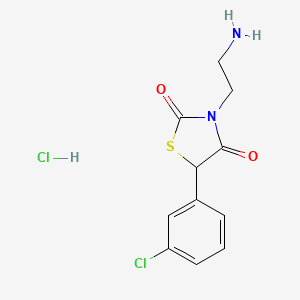

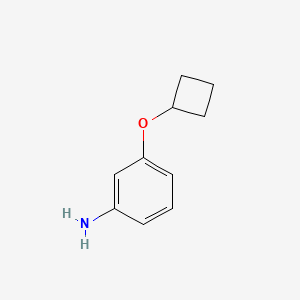

“5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid” is a chemical compound with the molecular formula C9H13NO3. It is used in various products such as washing & cleaning products, perfumes and fragrances, cosmetics and personal care products, air care products, biocides (e.g. disinfectants, pest control products) and polishes and waxes .

Wissenschaftliche Forschungsanwendungen

Scaffold for Dipeptide β‐Turn Mimetics : A key application of a closely related compound, 6-acetamido-5-oxo-1,2,3,5,6,7-hexahydro-3-indolizine-carboxylic acid, is its use as a scaffold in the synthesis of dipeptidomimetics. This compound, derived from β-enaminoesters of pyroglutamic acid, provides a basis for developing mimetics that can replicate the structure and function of peptides in biological systems (Millet, Houssin, Hénichart, & Rigo, 1999).

Chemical Synthesis and Reactions : The compound and its derivatives are used in various chemical synthesis and reaction studies. For example, Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate has been converted into various esters using N-bromosuccinimide, demonstrating its versatility in chemical transformations (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Preparation of Novel Indolizinone-Based Compounds : This chemical has been used for the preparation of novel indolizinone-based compounds. For instance, a Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction involving methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate led to the efficient preparation of several indolo- and furano-fused indolizinones (Mmutlane, Harris, & Padwa, 2005).

β-Sheet Peptidomimetics : 6-Amino-5-oxo-1,2,3,5-tetrahydro-3-indolizinecarboxylic acid, another related compound, has been designed as a novel scaffold to mimic the extended conformation of a peptide. Its effectiveness as a β-sheet mimetic has been demonstrated in the preparation of potent inhibitors for biological applications (Zhang, Schmitt, & Decicco, 2002).

Antibacterial Activities : Some derivatives of indolizine carboxylic acids, including those similar to the compound , have been synthesized and shown to possess antibacterial properties against strains like Escherichia coli and Staphylococcus aureus (Yu, 2012).

Cyclic and Bicyclic β-Amino Acids Derivatives : Derivatives of the compound have been used in the preparation of cyclic and bicyclic β-amino acids, demonstrating its utility in synthesizing structurally complex molecules (Tishkov, Reissig, & Ioffe, 2002).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h6-7H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGIUWXFBPKTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC(=O)N2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid](/img/structure/B2627770.png)

![Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2627773.png)

![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)

![Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B2627785.png)

![N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2627790.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)